molecular formula C15H17NO3 B5198737 ethyl 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 876294-67-6

ethyl 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B5198737
CAS No.: 876294-67-6
M. Wt: 259.30 g/mol
InChI Key: SQQLQGNEPSKBHJ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a hydroxyphenyl group, two methyl groups, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, 2,5-hexanedione can be used with aniline under acidic conditions to form the pyrrole ring.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where phenol is reacted with the pyrrole derivative in the presence of a Lewis acid such as aluminum chloride.

    Esterification: The carboxyl group on the pyrrole ring is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced at the ester group to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization. Halogenation using bromine or chlorination using chlorine gas are typical examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Ethyl 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which ethyl 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate exerts its effects is often related to its ability to interact with biological molecules. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrrole ring can engage in electron-donating or -withdrawing interactions. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives and hydroxyphenyl compounds:

    This compound vs. Pyrrole-2-carboxylate: The presence of the hydroxyphenyl group in the former provides additional sites for hydrogen bonding and aromatic interactions, enhancing its bioactivity.

    This compound vs. 4-Hydroxyphenylacetic acid: The pyrrole ring in the former introduces a heterocyclic element, which can significantly alter its chemical reactivity and biological interactions.

List of Similar Compounds

  • Pyrrole-2-carboxylate
  • 4-Hydroxyphenylacetic acid
  • 2,5-Dimethylpyrrole
  • Ethyl 4-hydroxybenzoate

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 1-(4-hydroxyphenyl)-2,5-dimethylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-4-19-15(18)14-9-10(2)16(11(14)3)12-5-7-13(17)8-6-12/h5-9,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQLQGNEPSKBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C)C2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301175457
Record name Ethyl 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876294-67-6
Record name Ethyl 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876294-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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